4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Overview
Description
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound with the molecular formula C3H6N4S. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its derivatives have shown potential as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione, known for its broad spectrum of biological activities.
4-amino-1,2,4-triazole: A similar compound with an amino group at the 4-position, used in various chemical and biological applications.
1-methyl-1,2,4-triazole: A methylated derivative of 1,2,4-triazole with distinct chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both an amino group and a thione group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
40970-40-9 |
---|---|
Molecular Formula |
C3H6N4S |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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